molecular formula C₉H₈D₄N₂ B032644 (R,S)-Nornicotine-d4 CAS No. 66148-18-3

(R,S)-Nornicotine-d4

Cat. No.: B032644
CAS No.: 66148-18-3
M. Wt: 152.23 g/mol
InChI Key: MYKUKUCHPMASKF-DNZPNURCSA-N
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Description

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: is a structurally unique pyridine derivative. Pyridine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves multiple steps, including the deuteration of specific positions on the pyridine ring. The reaction conditions typically require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to achieve high yields and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the pyrrolidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in deuterium labeling studies.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, potentially leading to unique biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine: can be compared with other pyridine derivatives and deuterated compounds.

    Pyridine Derivatives: These include compounds like 2,3,4,6-Tetramethylpyridine and 2,3,4,6-Tetrafluoropyridine, which have different substituents on the pyridine ring.

    Deuterated Compounds: Examples include deuterated benzene and deuterated toluene, which have deuterium atoms replacing hydrogen atoms

Uniqueness: The uniqueness of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine lies in its specific deuteration pattern and the presence of the pyrrolidine moiety. This combination can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478556
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-18-3
Record name 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66148-18-3
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Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
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84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
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